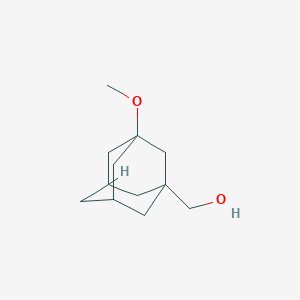

3-Methoxy-1-hydroxymethyladamantane

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader timeline of adamantane chemistry, which began with the pioneering work of researchers in the early twentieth century. Adamantane itself was first suggested to exist by H. Decker in 1924, who called it "decaterpene," marking the theoretical foundation for this family of polyhedral compounds. The actual discovery of adamantane occurred in 1933 when it was isolated from petroleum, launching what would become a new field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds.

The synthetic accessibility of adamantane and its derivatives underwent revolutionary changes following Vladimir Prelog's first successful laboratory synthesis in 1941, though this initial method yielded only 0.16 percent of the desired product through a complex five-stage process. The breakthrough that made adamantane derivatives practically accessible came in 1957 when Paul von Ragué Schleyer developed a more efficient synthetic route using dicyclopentadiene as starting material, achieving yields of 30-40 percent and providing an affordable source of adamantane for further functionalization studies. This advancement stimulated extensive characterization of adamantane and its derivatives, setting the stage for the development of compounds like this compound.

The specific timeline for the discovery and first synthesis of this compound appears to be part of the broader expansion of adamantane derivative research that accelerated following Schleyer's methodological improvements. The compound's development likely occurred as part of systematic studies aimed at exploring the effects of various functional group substitutions on the adamantane core structure, particularly focusing on oxygen-containing substituents that could modulate the physical and chemical properties of the parent hydrocarbon framework.

Position within Adamantane Chemistry

This compound occupies a significant position within the broader landscape of adamantane chemistry as a representative example of bifunctional adamantane derivatives. The compound demonstrates the versatility of the adamantane scaffold for supporting multiple functional groups while maintaining the structural integrity that characterizes this family of polyhedral compounds. Within the classification system of adamantane derivatives, this compound belongs to the category of heteroatom-substituted adamantanes, specifically those containing oxygen functional groups that modify the electronic and steric properties of the parent hydrocarbon.

The structural features of this compound illustrate several key principles that govern adamantane chemistry. The compound contains the fundamental tricyclo[3.3.1.13,7]decane framework that defines all adamantane derivatives, with the numerical notation indicating the specific carbon-carbon connectivity pattern within the three-dimensional cage structure. The substitution pattern, featuring a methoxy group at the 3-position and a hydroxymethyl group at the 1-position, demonstrates the regioselectivity considerations that are crucial in adamantane functionalization reactions.

Table 1: Structural Comparison of Selected Adamantane Derivatives

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Position Pattern |

|---|---|---|---|---|

| Adamantane | C10H16 | 136.23 | None | Parent structure |

| 1-Adamantanemethanol | C11H18O | 166.26 | Hydroxymethyl | 1-position |

| This compound | C12H20O2 | 196.29 | Methoxy, Hydroxymethyl | 3,1-positions |

This positioning within adamantane chemistry reflects the compound's role as an intermediate complexity derivative, bridging the gap between simple monosubstituted adamantanes and more complex polysubstituted variants. The presence of two different oxygen-containing functional groups provides opportunities for studying differential reactivity patterns and selective modification strategies that are fundamental to advanced adamantane chemistry research.

Significance in Organic Polyhedral Compounds Research

The significance of this compound in organic polyhedral compounds research extends beyond its individual chemical properties to encompass its role as a model compound for understanding structure-property relationships in three-dimensional molecular architectures. Polyhedral organic compounds, of which adamantane derivatives represent the most extensively studied class, have attracted considerable attention due to their unique structural features and potential applications across multiple scientific disciplines.

Research into polyhedral compounds has revealed that the three-dimensional nature of these structures provides distinct advantages over traditional planar organic molecules in various applications. The rigid, saturated framework of adamantane and its derivatives offers exceptional thermal stability, resistance to chemical degradation, and unique lipophilicity characteristics that have proven valuable in medicinal chemistry, materials science, and catalysis research. This compound exemplifies these properties while introducing additional functionality through its oxygen-containing substituents.

The compound's significance in polyhedral research is particularly evident in studies focused on understanding how functional group modifications affect the overall properties of cage-like molecular structures. The bifunctional nature of this compound provides researchers with opportunities to investigate cooperative effects between different substituents, steric interactions within constrained three-dimensional frameworks, and the influence of polar functional groups on the inherently nonpolar adamantane core.

Table 2: Physical Properties of this compound

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Formula | C12H20O2 | - |

| Molecular Weight | 196.29 g/mol | - |

| Physical Form | Solid or semi-solid | Room temperature |

| Storage Temperature | Room temperature | Standard conditions |

| Purity | 95-97% | Commercial specifications |

Furthermore, the research significance of this compound extends to its potential role in advancing synthetic methodologies for polyhedral compound preparation. The successful synthesis and characterization of this compound contributes to the broader understanding of reaction selectivity, functional group tolerance, and synthetic strategies applicable to the adamantane framework. These insights are crucial for the continued development of more complex polyhedral structures and for exploring the full potential of three-dimensional molecular architectures in various scientific applications.

Propriétés

IUPAC Name |

(3-methoxy-1-adamantyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFYGJVTPUSYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC3CC(C1)CC(C3)(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735086 | |

| Record name | (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36964-32-6 | |

| Record name | (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydroxymethylation of Adamantane

- Reagents: Formaldehyde (aqueous or paraformaldehyde), acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), reducing agent if needed (e.g., sodium borohydride).

- Conditions: Reflux in an appropriate solvent (e.g., water, alcohols) for several hours.

- Outcome: Introduction of hydroxymethyl group at the 1-position.

Methoxylation at the 3-Position

- Reagents: Methylating agents such as methyl iodide or dimethyl sulfate; base such as potassium hydroxide or sodium hydride; or nucleophilic substitution on 3-hydroxyadamantane intermediate.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.

- Conditions: Mild to moderate heating (50–120 °C), inert atmosphere (nitrogen or argon).

- Catalysts: Possible use of iodine or bromine salts to accelerate methylation.

- Purification: Filtration to remove salts, distillation or chromatography to isolate the product.

Example Reaction Parameters and Yields (Inferred from Related Processes)

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxymethylation | Adamantane + formaldehyde + acid catalyst | 80–100 | 4–8 hours | 70–85 | Followed by reduction if needed |

| Methoxylation | 3-Hydroxyadamantane + methyl iodide + base | 100–120 | 1–3 hours | 75–90 | Use of polar aprotic solvents recommended |

| Purification | Filtration, distillation, chromatography | Ambient to 120 | Variable | — | Removal of inorganic salts and byproducts |

Research Findings and Analysis

- Selectivity and Yield: Based on analogous methylation reactions (e.g., preparation of 3-methoxy-1-propanol), selectivity can exceed 85%, with yields up to 90% under optimized conditions.

- Catalyst Effect: Addition of halide salts (iodide or bromide) can enhance methylation rate and selectivity.

- Solvent Choice: Polar aprotic solvents stabilize charged intermediates and improve reaction efficiency.

- Ecological and Economic Considerations: Use of inexpensive starting materials and mild reaction conditions minimizes environmental impact.

Summary Table of Key Preparation Parameters

| Parameter | Recommended Range/Value | Impact on Synthesis |

|---|---|---|

| Base type | Potassium hydroxide, sodium hydride | Deprotonates hydroxyl groups for methylation |

| Methylating agent | Methyl iodide, methyl chloride | Source of methoxy group |

| Solvent | DMF, DMSO, acetone | Enhances reaction rate and selectivity |

| Temperature | 80–120 °C | Higher temp increases rate but may cause side reactions |

| Reaction time | 1–5 hours | Sufficient for complete conversion |

| Catalyst | Potassium iodide or bromide salts | Accelerates methylation |

| Purification method | Filtration, distillation, chromatography | Removes salts and isolates pure product |

| Yield | 70–90% | High yield achievable with optimized conditions |

Analyse Des Réactions Chimiques

3-Methoxy-1-hydroxymethyladamantane undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-Methoxy-1-hydroxymethyladamantane has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Methoxy-1-hydroxymethyladamantane involves its interaction with specific molecular targets and pathways. In medicinal applications, it is known to act on the NMDA (N-methyl-D-aspartate) receptors in the brain, modulating their activity and providing neuroprotective effects. This modulation helps in reducing excitotoxicity, which is a common feature in neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

1,3-Dimethyladamantane

- CAS : 702-79-4

- Formula : C₁₂H₂₀

- MW : 164.29 g/mol

- Key Features : A saturated adamantane derivative with methyl groups at positions 1 and 3. Lacks polar functional groups, resulting in high hydrophobicity.

- Applications : Primary precursor in the synthesis of memantine hydrochloride , a drug for Alzheimer’s disease .

- Synthesis : Direct alkylation of adamantane or catalytic hydrogenation of 1,3-dimethyladamantene .

Memantine Hydrochloride

- CAS : 41100-52-1

- Formula : C₁₂H₂₁N·HCl

- MW : 215.76 g/mol

- Key Features: Contains an amino group at position 1 and methyl groups at positions 3 and 5. The hydrochloride salt improves bioavailability.

- Applications : FDA-approved NMDA receptor antagonist for Alzheimer’s and Parkinson’s diseases .

- Synthesis : Derived from 1,3-dimethyladamantane via bromination, amination, and subsequent salt formation .

3-Hydroxy-1-aminoadamantane

1-Hydroxy-3-amino-5,7-dimethyladamantane Hydrochloride

- Formula: C₁₂H₂₁NO·HCl

- MW : 195.30 + 36.46 (HCl) = 231.76 g/mol

- Key Features: Contains hydroxyl, amino, and methyl groups, enhancing receptor-binding affinity.

Comparative Analysis: Structural and Functional Properties

Pharmacological and Industrial Relevance

- This compound’s polar groups make it a candidate for prodrug development, enhancing blood-brain barrier penetration compared to non-polar analogs like 1,3-dimethyladamantane .

- Memantine Hydrochloride ’s success underscores the importance of adamantane derivatives in neurology, driving research into structurally related compounds .

Activité Biologique

3-Methoxy-1-hydroxymethyladamantane, with the chemical formula and a molecular weight of 196.29 g/mol, is a derivative of adamantane known for its potential biological activities. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its interactions with biological systems.

- IUPAC Name: (3-methoxy-1-adamantyl)methanol

- CAS Number: 36964-32-6

- InChI Key: MMFYGJVTPUSYHQ-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound primarily revolves around its neuroprotective properties and potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s. The compound is known to interact with the N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and memory function.

The mechanism through which this compound exerts its effects involves modulation of NMDA receptor activity. This modulation helps mitigate excitotoxicity—a pathological process associated with neuronal injury and death—by regulating calcium influx into neurons.

Research Findings

Several studies have explored the biological activities and therapeutic potentials of this compound:

- Antiviral Properties: Research indicates that derivatives of this compound exhibit antiviral activities, particularly against certain strains of viruses. These findings suggest a broader application in antiviral drug development.

- Neuroprotective Effects: In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, highlighting its potential as a neuroprotective agent in conditions like Alzheimer's disease.

- Anticancer Activity: Preliminary investigations suggest that certain derivatives may possess anticancer properties, although further research is necessary to establish efficacy and mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Key Features | Applications |

|---|---|---|

| 1-Hydroxyadamantane | Lacks methoxy group; less versatile | Limited biological activity |

| 1-Methoxyadamantane | Similar structure but without hydroxymethyl group | Potentially less reactive |

| Memantine | NMDA receptor antagonist used in Alzheimer's | Established therapeutic use |

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in a peer-reviewed journal examined the effects of this compound on cultured neuronal cells exposed to amyloid-beta peptides. The results showed significant reductions in cell death and oxidative stress markers compared to control groups, suggesting potential for therapeutic use in Alzheimer's disease management.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral efficacy of this compound against influenza virus strains. The study reported that specific concentrations of this compound inhibited viral replication by disrupting viral entry mechanisms into host cells.

Q & A

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in adamantane derivatives?

- Methodological Answer : Multivariate regression (PLS or PCA) correlates electronic descriptors (HOMO/LUMO energies) with biological activity. Free-Wilson or Fujita-Ban models deconvolute substituent contributions. Machine learning (Random Forest or SVM) predicts novel analogs, validated by leave-one-out cross-validation .

Q. How to address discrepancies in crystallographic data for adamantane derivatives?

Q. What experimental controls are essential in stability studies of this compound under accelerated conditions?

- Methodological Answer : Forced degradation studies (40°C/75% RH for 6 months) assess thermal/humidity effects. Control samples in inert atmospheres (N₂) isolate oxidative pathways. Degradation products are profiled using UPLC-QTOF-MS, with toxicity predictions via Derek Nexus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.